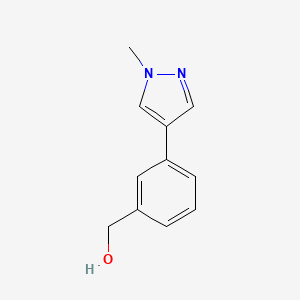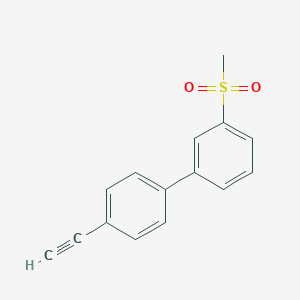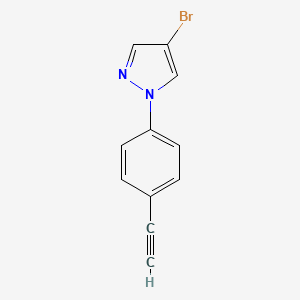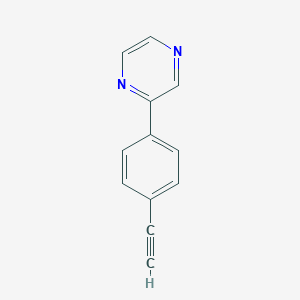
(2-Fluoro-4-(pyridin-2-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-4-(pyridin-2-yl)phenyl)methanol is an organic compound that features a fluorine atom, a pyridine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . This reaction produces substituted 2-fluoropyridines, which can then be further functionalized to introduce the phenyl group and the methanol moiety.
Industrial Production Methods
Industrial production of fluorinated pyridines, including (2-Fluoro-4-(pyridin-2-yl)phenyl)methanol, often relies on scalable and efficient synthetic routes. These methods may include the use of fluorinating agents such as cesium fluoride and the application of high-throughput techniques to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-(pyridin-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction produces the corresponding alcohol.
Scientific Research Applications
(2-Fluoro-4-(pyridin-2-yl)phenyl)methanol has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions involving fluorinated compounds.
Industry: It is used in the production of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-(pyridin-2-yl)phenyl)methanol involves its interaction with molecular targets and pathways in biological systems. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to various receptors and enzymes. This can result in altered biological activity and improved efficacy in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylpyridine
- 4-Amino-2-(trifluoromethyl)pyridine
- (2-Fluoro-5-(4-(trifluoromethyl)phenyl)pyridin-4-yl)methanol
Uniqueness
(2-Fluoro-4-(pyridin-2-yl)phenyl)methanol is unique due to the specific positioning of the fluorine atom and the combination of the pyridine and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2-fluoro-4-pyridin-2-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-7-9(4-5-10(11)8-15)12-3-1-2-6-14-12/h1-7,15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKPZFDLDAMJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=C(C=C2)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
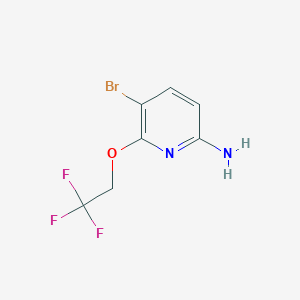
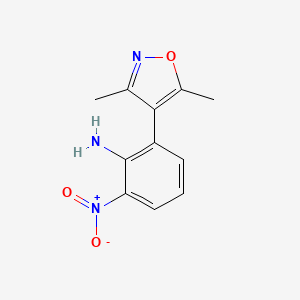
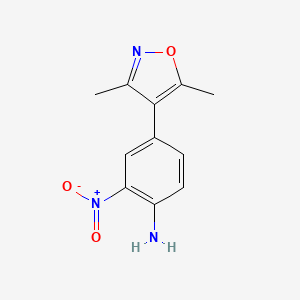
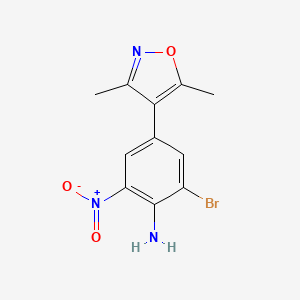

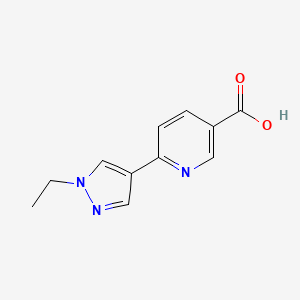
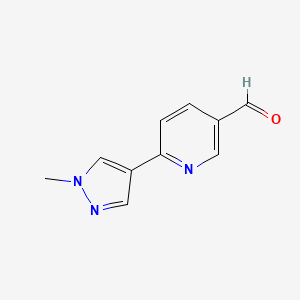
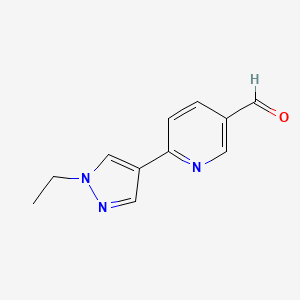
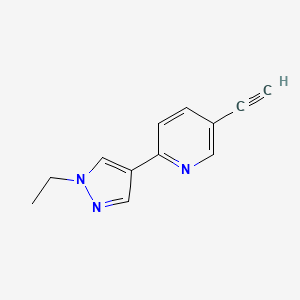
![[6-(4-Methanesulfonyl-phenyl)-pyridin-3-yl]-methanol](/img/structure/B8155747.png)
